molecular formula C17H20N4NaO9P B8023400 Riboflavin 5'-(dihydrogen phosphate), monosodium salt

Riboflavin 5'-(dihydrogen phosphate), monosodium salt

Cat. No.: B8023400
M. Wt: 478.3 g/mol
InChI Key: USEQDWWEOPFEGH-LQDWTQKMSA-N
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Description

Riboflavin 5’-(dihydrogen phosphate), monosodium salt: is a derivative of riboflavin (vitamin B2)This compound is the principal form in which riboflavin is found in cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled pH and temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of riboflavin 5’-(dihydrogen phosphate), monosodium salt involves large-scale chemical synthesis. The process includes the purification of the product through techniques such as paper chromatography and adsorption onto an apo-flavodoxin column, followed by elution and freeze-drying .

Chemical Reactions Analysis

Types of Reactions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in oxidation-reduction reactions, facilitating electron transfer in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions involving riboflavin 5’-(dihydrogen phosphate), monosodium salt include nitric acid, hydrochloric acid, and sulfuric acid. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of riboflavin 5’-(dihydrogen phosphate), monosodium salt include reduced forms of the compound, such as FMNH2, and various oxidized forms, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a substrate to study the specificity and kinetics of FMN phosphohydrolases. It is also used as a photoinitiator of polymerization for PAGE gels .

Biology: In biological research, this compound is used to study molecular sensing-based gene regulation by riboswitches. It binds to the FMN riboswitch on RNA to alter gene regulation .

Medicine: In medicine, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a coenzyme for various oxidative enzymes, including NADH dehydrogenase and nitric oxide synthase. It plays a crucial role in cellular metabolism and energy production .

Industry: In the industrial sector, riboflavin 5’-(dihydrogen phosphate), monosodium salt is used as a food additive and colorant. It is designated as E101a in Europe and is found in various food products, including baby foods, jams, milk products, and sweets .

Mechanism of Action

Riboflavin 5’-(dihydrogen phosphate), monosodium salt functions as a coenzyme for various oxidative enzymes. It facilitates electron transfer in oxidation-reduction reactions, playing a crucial role in cellular metabolism. The compound undergoes reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms during the catalytic cycle . It also binds to the FMN riboswitch on RNA, altering gene regulation .

Comparison with Similar Compounds

    Riboflavin (Vitamin B2): The parent compound of riboflavin 5’-(dihydrogen phosphate), monosodium salt.

    Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which serves as a coenzyme in various oxidative reactions.

Uniqueness: Riboflavin 5’-(dihydrogen phosphate), monosodium salt is unique due to its role as a coenzyme in both one- and two-electron transfer reactions. It is more soluble than riboflavin and is the principal form in which riboflavin is found in cells and tissues .

Properties

IUPAC Name

sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQDWWEOPFEGH-LQDWTQKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4NaO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riboflavin 5'-(dihydrogen phosphate), monosodium salt
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Riboflavin 5'-(dihydrogen phosphate), monosodium salt
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Riboflavin 5'-(dihydrogen phosphate), monosodium salt
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Riboflavin 5'-(dihydrogen phosphate), monosodium salt
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Riboflavin 5'-(dihydrogen phosphate), monosodium salt
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Riboflavin 5'-(dihydrogen phosphate), monosodium salt

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